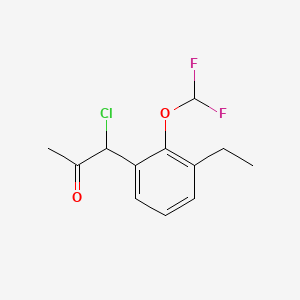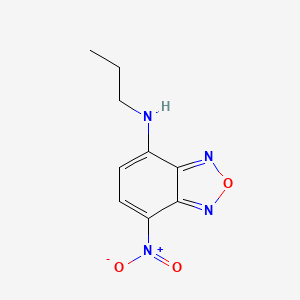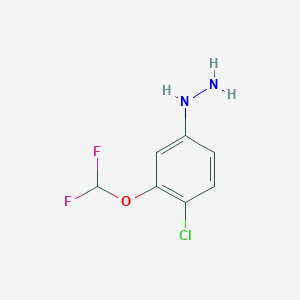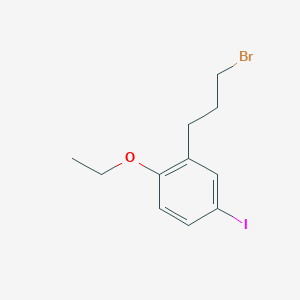![molecular formula C45H28N4S2 B14054662 2,2',7,7'-Tetra(pyridin-3-yl)-9,9'-spirobi[thioxanthene]](/img/structure/B14054662.png)
2,2',7,7'-Tetra(pyridin-3-yl)-9,9'-spirobi[thioxanthene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] is a complex organic compound characterized by its unique spirobi[thioxanthene] core and four pyridin-3-yl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] typically involves multi-step organic reactions. One common method includes the Stille coupling reaction, where a tetrabromo-spirobi[thioxanthene] precursor is reacted with pyridin-3-yl stannane under palladium catalysis . The reaction conditions often involve the use of solvents like dichloromethane and a base such as triethylamine to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: The pyridin-3-yl groups can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated pyridin-3-yl derivatives.
Aplicaciones Científicas De Investigación
2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] largely depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to the modulation of signaling pathways. For instance, its antiproliferative activity in cancer cells may involve the induction of apoptosis through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetra(pyridin-3-yl)benzene: Another tetra-pyridyl compound with a benzene core, used in coordination chemistry.
1,1,2,2-Tetra(pyridin-4-yl)ethene: A related compound with an ethene core, known for its spin-crossover properties.
Uniqueness
2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] is unique due to its spirobi[thioxanthene] core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel materials and in applications requiring specific molecular interactions.
Propiedades
Fórmula molecular |
C45H28N4S2 |
|---|---|
Peso molecular |
688.9 g/mol |
Nombre IUPAC |
3-(2',7,7'-tripyridin-3-yl-9,9'-spirobi[thioxanthene]-2-yl)pyridine |
InChI |
InChI=1S/C45H28N4S2/c1-5-33(25-46-17-1)29-9-13-41-37(21-29)45(38-22-30(10-14-42(38)50-41)34-6-2-18-47-26-34)39-23-31(35-7-3-19-48-27-35)11-15-43(39)51-44-16-12-32(24-40(44)45)36-8-4-20-49-28-36/h1-28H |
Clave InChI |
XGHCOSRKUUBKCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CC3=C(C=C2)SC4=C(C35C6=C(C=CC(=C6)C7=CN=CC=C7)SC8=C5C=C(C=C8)C9=CN=CC=C9)C=C(C=C4)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


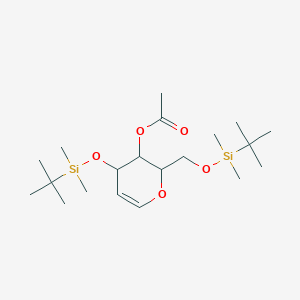

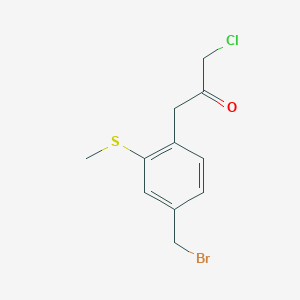

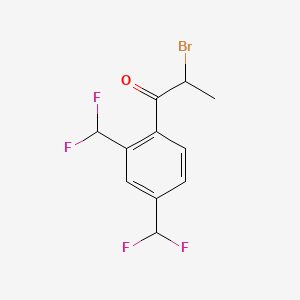
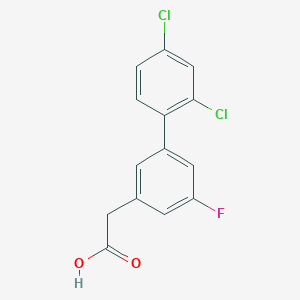

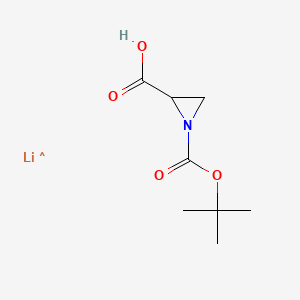
![[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054629.png)
